molecular formula C9H16O B13269215 5,6-Dimethyl-1-oxaspiro[2.5]octane

5,6-Dimethyl-1-oxaspiro[2.5]octane

Cat. No.: B13269215
M. Wt: 140.22 g/mol
InChI Key: ZZHZYHLICBWABB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dimethyl-1-oxaspiro[2.5]octane is a chemical compound with the molecular formula C9H16O and a molecular weight of 140.22 g/mol . It belongs to the class of oxaspiro compounds, which are characterized by a spiro-connected oxygen atom within a bicyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-1-oxaspiro[2.5]octane can be achieved through various organic synthesis methods. One common approach involves the reaction of cyclohexanone with dimethyl sulfoxide (DMSO) in the presence of sodium hydride to form methylenecyclohexane oxide . This intermediate can then undergo further reactions to form the desired oxaspiro compound.

Industrial Production Methods

Industrial production of this compound typically involves bulk custom synthesis and procurement processes. Companies like ChemScene provide bulk manufacturing and sourcing services for this compound .

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-1-oxaspiro[2.5]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Substitution reactions can occur at various positions on the spiro ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

Major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted spiro compounds.

Scientific Research Applications

5,6-Dimethyl-1-oxaspiro[2.5]octane has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-1-oxaspiro[2.5]octane involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity. These interactions can result in various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5,6-Dimethyl-1-oxaspiro[2.5]octane include:

Uniqueness

This compound is unique due to its specific spiro structure and the presence of two methyl groups at positions 5 and 6. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

5,6-dimethyl-1-oxaspiro[2.5]octane

InChI

InChI=1S/C9H16O/c1-7-3-4-9(6-10-9)5-8(7)2/h7-8H,3-6H2,1-2H3

InChI Key

ZZHZYHLICBWABB-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(CC1C)CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.